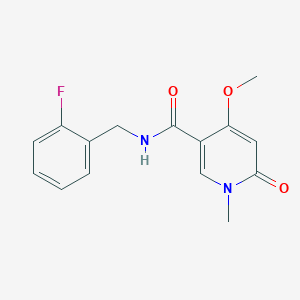![molecular formula C13H21NO4 B2773779 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid CAS No. 1989659-47-3](/img/structure/B2773779.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid” is a chemical compound with a molecular weight of 492.57 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name of the compound is "(1s,3s)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)(1-(tert-butoxycarbonyl)azetidin-3-yl)amino)cyclobutane-1-carboxylic acid" . The InChI code is "1S/C28H32N2O6/c1-28(2,3)36-26(33)29-14-19(15-29)30(18-12-17(13-18)25(31)32)27(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24H,12-16H2,1-3H3,(H,31,32)/t17-,18+" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 492.57 .Wissenschaftliche Forschungsanwendungen
Continuous Photo Flow Synthesis for Deuterium-Labeled Compounds
Yamashita et al. (2019) described the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry. This process is critical for preparing various compounds containing cyclobutane rings labeled with deuterium atoms, which are valuable in the synthesis of biologically active compounds and for material sciences. The optimized reaction conditions facilitated the production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid with high deuterium content, demonstrating its application in the synthesis of internal standards for drug candidate compounds in pharmacokinetic studies T. Yamashita, H. Nishikawa, T. Kawamoto, 2019.
Heterocyclic Amino Acid Synthesis
Dzedulionytė et al. (2021) reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate via [3+2] cycloaddition. This novel heterocyclic amino acid adds to the toolbox of compounds available for drug discovery and development, highlighting the versatility of incorporating the tert-butoxycarbonyl azetidin-3-yl moiety into complex molecules Karolina Dzedulionytė, Paulina Voznikaitė, Aurimas Bieliauskas, Vida Malinauskienė, F. Sløk, A. Šačkus, 2021.
Innovative Scaffolds for Drug Discovery
Chalyk et al. (2017) synthesized new scaffolds for drug discovery, specifically 6-azaspiro[4.3]alkanes, from four-membered-ring ketones like cyclobutanone. This study underscores the importance of cyclobutane derivatives and azetidine-containing compounds in creating innovative scaffolds for pharmaceutical research, highlighting their potential in accessing new chemical spaces B. Chalyk, A. Isakov, Maryna V. Butko, Kateryna V. Hrebeniuk, Olena V. Savych, O. V. Kucher, K. Gavrilenko, Tetiana V. Druzhenko, Vladimir S. Yarmolchuk, S. Zozulya, Pavel K. Mykhailiuk, 2017.
Bifunctional Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivatization on azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, demonstrating the relevance of such structures in exploring complementary chemical spaces to traditional piperidine systems M. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-10(7-14)8-4-9(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHAKDBMSOFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

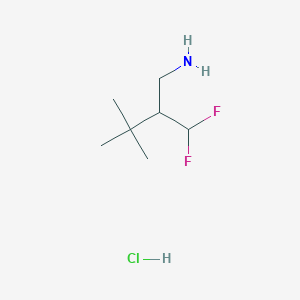
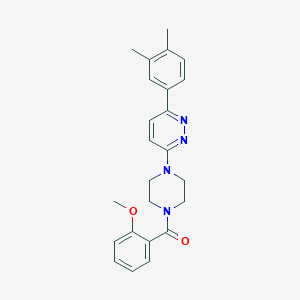
![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)
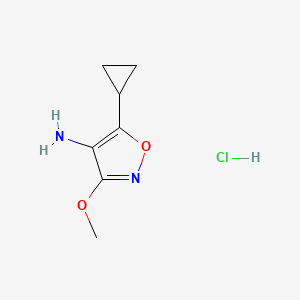
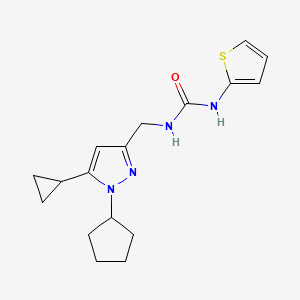
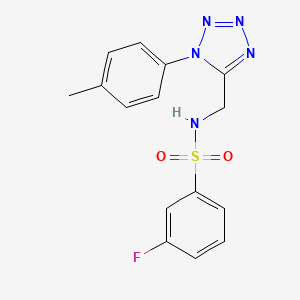
![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)
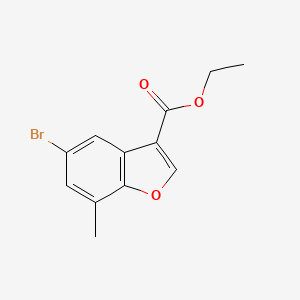
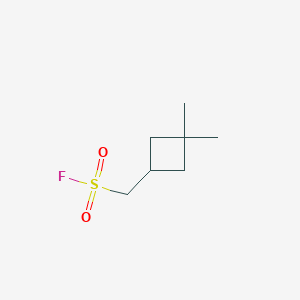

![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)
![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)
